3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid

Orthogonal protection Amide coupling Chemoselectivity

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid (CAS 101537-65-9; molecular formula C₁₄H₁₅NO₄S; molecular weight 293.34 g/mol) is a bifunctional benzo[b]thiophene building block bearing a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a free carboxylic acid at position 2. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and bioactive amide derivatives.

Molecular Formula C14H15NO4S
Molecular Weight 293.34 g/mol
CAS No. 101537-65-9
Cat. No. B13540778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid
CAS101537-65-9
Molecular FormulaC14H15NO4S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)
InChIKeyXUYXCRALFPSRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid (CAS 101537-65-9) and Why Does It Matter for Procurement?


3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid (CAS 101537-65-9; molecular formula C₁₄H₁₅NO₄S; molecular weight 293.34 g/mol) is a bifunctional benzo[b]thiophene building block bearing a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a free carboxylic acid at position 2 . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and bioactive amide derivatives [1]. Its value proposition rests on the orthogonal protection strategy it embodies: the Boc group masks the nucleophilic amine, enabling chemoselective coupling exclusively at the carboxylic acid without self-condensation — a capability unavailable in the unprotected 3-amino analog (CAS 40142-71-0; MW 193.22) [2]. The benzo[b]thiophene core is recognized as a privileged structure in drug discovery with demonstrated activity across kinase inhibition, serotonergic modulation, and anti-infective programs [3].

Why 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid Cannot Be Replaced by Unprotected or Regioisomeric Analogs


Attempting to substitute this compound with the unprotected 3-aminobenzo[b]thiophene-2-carboxylic acid (CAS 40142-71-0) introduces a critical synthetic liability: simultaneous presence of both a free amine and a free carboxylic acid on the same scaffold leads to uncontrolled self-condensation and oligomerization during amide coupling reactions, compromising yield and purity [1]. Substitution with regioisomeric Boc-protected analogs — such as 4-((tert-butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid or 5-((tert-butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid — alters the spatial relationship between the protected amine and the carboxylic acid, which dictates the accessible cyclization chemistry and downstream scaffold topology [2]. Specifically, only the 3-amino-2-carboxylic acid arrangement (1,2-relationship) enables direct annulation to thieno[2,3-b]pyridine and benzo[4,5]thieno[3,2-d]pyrimidin-4-one cores — validated kinase inhibitor scaffolds for LIMK1, MK2, and PIM kinases [2]. Using the benzo[b]thiophene-2-carboxylic acid parent (CAS 6314-28-9; MW 178.21) forfeits the amine handle entirely, requiring additional synthetic steps to install the amino functionality de novo [3]. These differences are not cosmetic; they determine whether a synthetic route converges in high yield or fails at the key bond-forming step.

Quantitative Differentiation Evidence for 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid vs. Closest Analogs


Orthogonal Protection: Boc-Protected Amine Enables Exclusive Carboxylic Acid Coupling vs. Self-Condensation Risk of Unprotected Analog

The Boc group at position 3 completely blocks nucleophilic reactivity of the amine, allowing chemoselective activation and coupling exclusively at the 2-carboxylic acid. In contrast, the unprotected analog 3-aminobenzo[b]thiophene-2-carboxylic acid (CAS 40142-71-0) presents both a free amine (pKa ~4.6 for arylammonium) and a free carboxylic acid (predicted pKa ~3.5 for the benzothiophene-2-carboxylic acid motif [1]), creating a self-reactive system prone to intermolecular amide bond formation under standard coupling conditions (e.g., EDC/HOBt, HATU). This self-condensation results in oligomeric byproducts and reduced effective yield of the desired mono-coupled product [2]. The Boc-protected compound eliminates this pathway entirely.

Orthogonal protection Amide coupling Chemoselectivity

Regiochemical Specificity: 3-Amino-2-Carboxylic Acid Arrangement Enables Unique Annulation to Kinase Inhibitor Cores

The 1,2-relationship between the 3-amino and 2-carboxylic acid groups in this compound (in its deprotected form) is geometrically essential for annulation to thieno[2,3-b]pyridine and benzo[4,5]thieno[3,2-d]pyrimidin-4-one cores — the core motifs of LIMK1 and PIM kinase inhibitors, respectively [1]. The 4- and 5-substituted regioisomers (4-((tert-butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid and 5-((tert-butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid) place the amine at positions that cannot participate in the same ring-closure trajectory, making them unsuitable precursors for these specific fused heterocyclic systems [1]. The Bagley group demonstrated that 3-aminobenzo[b]thiophenes generated by microwave-assisted synthesis (58–96% yield) were directly elaborated into LIMK1, MK2, and PIM kinase inhibitor scaffolds through chemistry that exploits precisely this 1,2-relationship [1].

Regiochemistry Cyclization Kinase inhibitor scaffold

Downstream Biological Validation: 3-Aminobenzo[b]thiophene-2-carboxamides Exhibit Nanomolar to Micromolar Potency Across Therapeutically Relevant Targets

The 3-aminobenzo[b]thiophene-2-carboxylic acid scaffold — the deprotected form of the target compound — has been validated in multiple biological assays. A 3-aminobenzo[b]thiophene-2-carboxamide derivative demonstrated IC₅₀ = 5.80 nM against the mouse serotonin 5-HT₁A receptor and IC₅₀ = 5.80 nM against the mouse dopamine D₂ receptor [1]. A simpler 3-aminobenzo[b]thiophene-2-carboxylic acid amide showed IC₅₀ = 12,600 nM (12.6 μM) against IKK-β [2]. In a distinct chemotype, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) — which shares the benzo[b]thiophene-2-carboxylic acid core — inhibited branched-chain α-ketoacid dehydrogenase kinase (BDK) with IC₅₀ = 3.19 μM, demonstrating excellent metabolic stability (no degradation in 240 min) and a pharmacokinetic terminal half-life of 730 min [3]. While these data come from elaborated final compounds rather than the Boc-protected intermediate itself, they establish the biological relevance of the 3-amino-substituted benzo[b]thiophene-2-carboxylic acid scaffold that this building block is designed to deliver [4].

Kinase inhibition GPCR modulation IKK-beta 5-HT1A

Synthetic Accessibility: Microwave-Assisted Route to 3-Aminobenzo[b]thiophenes Achieves 58–96% Yield — Direct Precursor Relationship to the Target Compound

The Bagley group reported that microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to substituted 3-aminobenzo[b]thiophenes in 58–96% isolated yield [1]. Reaction times range from 11–35 minutes under microwave conditions, compared to 2 hours under conventional conductive heating (e.g., 5-nitro derivative: 94% yield in 11 min microwave vs. 95% in 2 h conventional) [1]. The target compound (CAS 101537-65-9) is the Boc-protected derivative of this 3-aminobenzo[b]thiophene-2-carboxylic acid scaffold, typically prepared by Boc protection of the free amine using di-tert-butyl dicarbonate (Boc₂O) under standard conditions [2]. This establishes a high-yielding, scalable synthetic route to the core scaffold, with the Boc group serving as a temporary protecting group for subsequent selective elaborations.

Microwave-assisted synthesis Process efficiency 3-Aminobenzo[b]thiophene

Molecular Weight and Physicochemical Differentiation: Boc Protection Alters Solubility, LogP, and Handling Properties Relative to the Unprotected Analog

The Boc group adds significant mass and lipophilicity to the scaffold. The target compound has a molecular weight of 293.34 g/mol (C₁₄H₁₅NO₄S) , compared to 193.22 g/mol (C₉H₇NO₂S) for the unprotected 3-aminobenzo[b]thiophene-2-carboxylic acid [1] — a 100.12 g/mol (51.8%) increase. This mass difference directly impacts solubility and handling: the unprotected analog, as a zwitterionic species at physiological pH (amine pKa ~4.6, carboxylic acid pKa ~3.5–4.0 [2]), exhibits aqueous solubility behavior distinct from the Boc-protected compound, which exists predominantly as the neutral carboxylic acid. The parent benzo[b]thiophene-2-carboxylic acid (MW 178.21, pKa ~4.04 [2]) is practically insoluble in water but soluble in ethanol, acetone, and chloroform . The Boc group additionally provides a UV chromophore (carbamate carbonyl) useful for HPLC monitoring during synthesis.

Physicochemical properties Molecular weight Solubility LogP

Optimal Application Scenarios for 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Targeting LIMK1, PIM, or MK2

Research groups pursuing LIMK1, PIM, or MK2 kinase inhibitors should procure this specific 3-substituted Boc-protected building block as the entry point to thieno[2,3-b]pyridine, benzo[4,5]thieno[3,2-d]pyrimidin-4-one, and benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffolds. Bagley et al. (2015) demonstrated that 3-aminobenzo[b]thiophenes — directly accessible by Boc deprotection of this compound — are the requisite precursors for these annulation reactions that generate the core pharmacophores of known LIMK1, PIM, and MK2 inhibitors [1]. The 4- and 5-substituted regioisomers cannot undergo the same ring-closure chemistry, making the 3-substituted compound the only viable starting material for these specific scaffold topologies. The microwave-assisted synthetic protocol (58–96% yield) for the underlying 3-aminobenzo[b]thiophene core provides a robust supply chain rationale [1].

Fragment-Based Drug Discovery: Benzothiophene Fragment Elaboration with Orthogonal Handles

In fragment-based drug discovery (FBDD) programs, this compound serves as a functionalized fragment with two orthogonal reactive handles: the Boc-protected amine for late-stage deprotection and diversification, and the free carboxylic acid for immediate amide coupling. Benzothiophene-based fragments have demonstrated very good ligand efficiency in HDAC inhibitor programs [2]. The orthogonal protection enables a fragment-growing strategy where the carboxylic acid is first elaborated to explore vector diversity, followed by Boc deprotection (TFA/DCM, quantitative) to reveal the amine for a second round of SAR exploration — a synthetic sequence that is impossible with the unprotected analog due to self-condensation [3].

Serotonergic and Dopaminergic Ligand Development: 5-HT1A/D2 Dual Pharmacology

For CNS drug discovery programs targeting serotonin (5-HT1A) or dopamine (D2) receptors, this compound provides direct access to the 3-aminobenzo[b]thiophene-2-carboxamide chemotype. BindingDB data confirm that elaborated 3-aminobenzo[b]thiophene-2-carboxamides achieve IC₅₀ = 5.80 nM at both mouse 5-HT1A and D2 receptors [4]. The Boc-protected building block enables systematic amide library construction at the 2-position while preserving the 3-amino group for subsequent functionalization, supporting a parallel medicinal chemistry workflow for CNS target families.

Process Chemistry: Scalable Building Block for Kilogram-Scale API Intermediate Synthesis

For process chemistry groups requiring multi-kilogram quantities of benzothiophene-containing API intermediates, this compound offers a supply advantage through its connection to the high-yielding microwave-assisted synthesis of 3-aminobenzo[b]thiophenes (58–96% yield across 8 substrates) [1]. The Boc protection strategy is compatible with large-scale processing: Boc deprotection using TFA or HCl in dioxane is quantitative and well-precedented in industrial settings. The 51.8% mass increase from the Boc group (293.34 vs. 193.22 g/mol) must be factored into cost-per-mole calculations when comparing procurement options , but the orthogonal protection eliminates an entire protection/deprotection cycle that would otherwise be required with the free amino analog.

Quote Request

Request a Quote for 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.